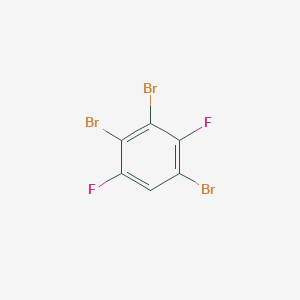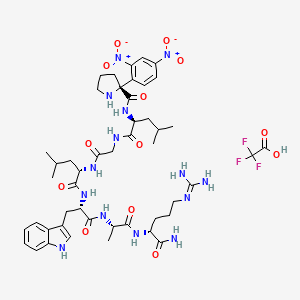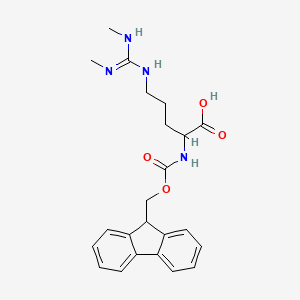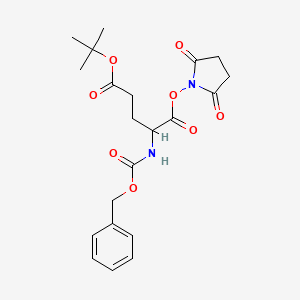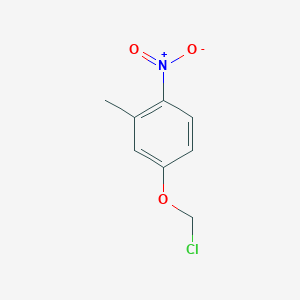
4-(Chloromethoxy)-2-methyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group at the fourth position, a methyl group at the second position, and a nitro group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene typically involves the chloromethylation of 2-methyl-1-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Reaction Scheme: [ \text{2-methyl-1-nitrobenzene} + \text{chloromethyl methyl ether} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-(Aminomethoxy)-2-methyl-1-nitrobenzene.
Reduction: 4-(Chloromethoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(Chloromethoxy)-2-carboxy-1-nitrobenzene.
Aplicaciones Científicas De Investigación
4-(Chloromethoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene involves its reactive functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxymethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethoxy)-2-ethyl-1-nitrobenzene
Uniqueness
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
6267-25-0 |
|---|---|
Fórmula molecular |
C8H8ClNO3 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
4-(chloromethoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-4-7(13-5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
Clave InChI |
GECUFSNSIBFKFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



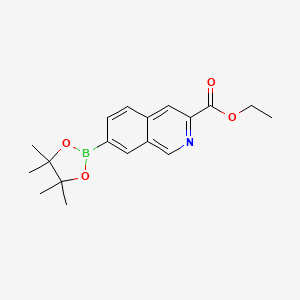
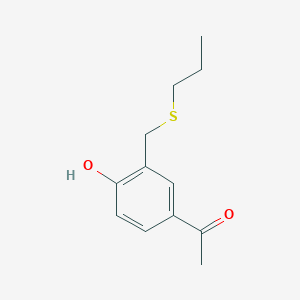
![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)
![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)

